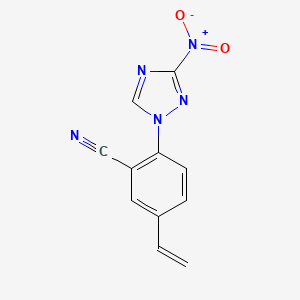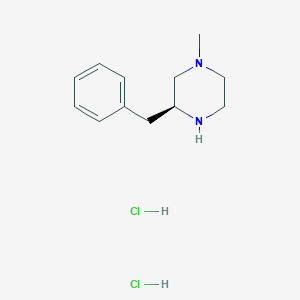![molecular formula C7H6N2O4 B1472236 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1539948-54-3](/img/structure/B1472236.png)
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid
Overview
Description
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is a compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group led to 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde .
Synthesis Analysis
The synthesis of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group . This compound underwent different chemical transformations on the carbonyl group to synthesize various 2-substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is derived from the pyrimidine structure, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid include cyclization, dibromination, and oxidation . These reactions lead to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which then undergoes further chemical transformations on the carbonyl group .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer properties. Novel derivatives have shown excellent activity against human cancer cell lines, leading to cell death by apoptosis through the inhibition of CDK enzymes .
Antiviral Therapeutics
Compounds containing this structure have displayed significant antiviral activity against viruses such as the Newcastle disease virus, comparable to commercial antiviral drugs like Ribavirin .
Kinase Inhibition
The aminopiperidine moiety in related structures has been identified as a potential source of general kinome selectivity, which is rarely tolerated in the hinge region of kinases .
Chemical Synthesis and Functionalization
The compound serves as an intermediate in chemical synthesis. It undergoes various transformations to synthesize different substituted pyrimidines, which can be further functionalized for diverse applications .
Antibacterial Agents
Derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showing promise as potential antibacterial agents .
Anticonvulsant Properties
Some derivatives act as systemically active anticonvulsants by antagonism at the glycine site of the N-Methyl-D-aspartate receptor complex .
Pharmaceutical Testing
It is used as a high-quality reference standard in pharmaceutical testing to ensure accurate results in drug development .
Bicyclic System Chemistry
The compound is part of bicyclic systems like pyrimido[4,5-d]pyrimidines, which have significant chemistry and biological importance .
Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Mode of Action
It is known that this compound undergoes various chemical transformations on its carbonyl group .
Biochemical Pathways
As research progresses, more information about the compound’s effects on cellular pathways will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid are currently under investigation. These properties will determine the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is an important area of study. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
properties
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)4-5-6(9-3-8-4)13-2-1-12-5/h3H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFVEAMCONZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=NC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)
![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1472164.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)







